5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C7H2BrF3N2 |
|---|---|
Molecular Weight |
251.00 g/mol |
IUPAC Name |
5-bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H2BrF3N2/c1-2-5-12-3-4(8)6(13-5)7(9,10)11/h1,3H |
InChI Key |
TUAUPGJUJDMKJV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=C(C(=N1)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation and Bromination
The foundational step involves preparing 5-bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one. A modified procedure from ChemicalBook utilizes:
-
4-(Trifluoromethyl)pyrimidin-2-ol (6.05 g, 36.9 mmol)
-
Bromine (5.9 g, 1 eq.) in acetic acid with KOAc (10.85 g) at 80°C for 2 hours.
This yields 5-bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one in quantitative yield. Subsequent chlorination with POCl₃ and catalytic DMF converts the hydroxyl group to chloride, producing 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine (91% yield).
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, KOAc, AcOH, 80°C, 2 h | >99 |
| Chlorination | POCl₃, DMF, 80°C, 2 h | 91 |
Ethynyl Group Introduction via Sonogashira Coupling
The Sonogashira reaction is the most widely employed method for introducing ethynyl groups. Using 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine as the substrate:
-
Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%)
-
Alkyne Source : Ethynyltrimethylsilane (1.2 eq.), followed by desilylation with K₂CO₃/MeOH.
Optimization Insights
-
Solvent Choice : THF outperforms DMF due to better Pd catalyst stability.
-
Temperature : Reactions at 60°C achieve >85% conversion within 4 hours vs. 40% at 25°C.
Alternative Pathways: Homologation and Direct Functionalization
Seyferth-Gilbert Homologation
For substrates with aldehyde intermediates, the Seyferth-Gilbert reaction converts aldehydes to alkynes. Example protocol:
-
Substrate : 5-Bromo-4-(trifluoromethyl)pyrimidine-2-carbaldehyde
-
Reagent : Ohira-Bestmann reagent (1.5 eq.) in MeOH/K₂CO₃.
-
Yield : 72–78% after column purification.
Advantages : Avoids palladium catalysts, suitable for base-sensitive substrates.
Direct Alkynylation via C–H Activation
Recent studies demonstrate regioselective C–H ethynylation using:
-
Alkyne Source : TIPS-EBX (trimethylsilyl ethynylbenziodoxolone).
-
Scope : Limited to electron-deficient pyrimidines but achieves 65% yield for the target compound.
Industrial-Scale Production and Challenges
Scalability of Sonogashira Coupling
A pilot-scale synthesis (CN109232399B) highlights:
Impurity Profile and Mitigation
Common byproducts include:
-
Diethynylated derivatives (5–8%): Controlled by limiting alkyne stoichiometry (1.1 eq.).
-
Dehalogenation products : Suppressed using degassed solvents and N₂ atmosphere.
Comparative Analysis of Methodologies
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Sonogashira Coupling | 82–88 | 12–18 | High |
| Seyferth-Gilbert | 72–78 | 20–25 | Moderate |
| C–H Activation | 60–65 | 30–35 | Low |
Trade-offs : While Sonogashira offers the best balance of yield and cost, C–H activation minimizes pre-functionalization steps.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are usually performed in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions with boronic acids can produce biaryl compounds.
Scientific Research Applications
Chemical Synthesis
5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine serves as a versatile building block in the synthesis of more complex organic molecules. Its ethynyl and trifluoromethyl groups enhance its reactivity, making it suitable for various coupling reactions and modifications. The compound can be synthesized through several methods, including:
- Sonogashira Coupling : This method involves the coupling of a bromo-pyrimidine with an alkyne in the presence of a palladium catalyst, allowing for the introduction of the ethynyl group at the 2-position of the pyrimidine ring.
- Trifluoromethylation Reactions : The trifluoromethyl group can be introduced using reagents like trifluoroacetaldehyde or via nucleophilic substitution methods, enhancing the compound's lipophilicity and biological activity .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity against various cancer cell lines. In vitro studies have shown significant cytotoxic effects, with IC50 values indicating strong antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.12 |
| HCT116 | 0.09 |
| PC3 | 0.15 |
These results suggest that this compound could serve as a lead compound for further development in anticancer therapies .
Neuronal Nitric Oxide Synthase Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of human neuronal nitric oxide synthase (nNOS). Compounds designed based on this structure have shown high selectivity and permeability, making them candidates for treating neurological disorders .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Novel derivatives based on this compound have demonstrated antifungal and antibacterial activities against various strains, indicating its potential use in developing new antimicrobial agents .
Case Studies
Several studies have documented the synthesis and biological evaluation of derivatives based on this compound:
- Anticancer Evaluation : A study reported the synthesis of several bromopyrimidine analogs, including this compound, which exhibited significant cytotoxicity against breast and colon cancer cell lines.
- Antimicrobial Testing : Another study focused on novel trifluoromethyl pyrimidine derivatives that showed promising antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, suggesting applications in agricultural chemistry .
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Substituent Effects on Reactivity and Bioactivity
- Ethynyl vs. Methyl/Chloro at Position 2: The ethynyl group in the target compound is a strong electron-withdrawing moiety, which may enhance electrophilic reactivity compared to methyl (electron-donating) or chloro (moderately electron-withdrawing) groups. This could influence cross-coupling reactions (e.g., Sonogashira or Suzuki) for further functionalization.
- Trifluoromethyl at Position 4 : Present in all listed compounds, this group improves metabolic stability and lipophilicity, a feature critical for agrochemical and pharmaceutical applications.
- Bromo at Position 5 : The bromo substituent serves as a versatile handle for further derivatization via halogen exchange or metal-catalyzed coupling reactions.
Key Research Findings
Synthetic Flexibility : Bromo-substituted pyrimidines are highly amenable to functional group interconversion, enabling diverse applications.
Crystallographic Insights : Hydrogen-bonding networks in compounds like 5-bromo-2-chloropyrimidin-4-amine influence solid-state stability and solubility.
Biological Activity
5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- A bromine atom at the 5-position
- An ethynyl group at the 2-position
- A trifluoromethyl group at the 4-position
These functional groups contribute to its unique reactivity and biological properties, making it a subject of interest in various research fields.
Synthesis Methods
The synthesis of this compound can be performed through several methods, including:
- Sonogashira Coupling : This method involves coupling an appropriate brominated pyrimidine with an ethynyl compound in the presence of a palladium catalyst.
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to derivatives with varied biological activities.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives showed cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells at concentrations as low as 5 µg/mL, although less potent than doxorubicin .
Table 1 summarizes the anticancer activities of related compounds:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | PC3 | 5 | |
| Compound B | K562 | 5 | |
| Compound C | HeLa | 5 | |
| Doxorubicin | Various | Variable |
Antifungal Activity
The antifungal potential of this class of compounds has also been explored. For example, certain derivatives demonstrated strong antifungal activity against Botrytis cinerea, with inhibition rates exceeding those of established antifungal agents like tebuconazole .
Table 2 presents the antifungal activities:
| Compound | Organism | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Compound X | B. cinerea | 96.76 | |
| Compound Y | S. sclerotiorum | 82.73 |
Insecticidal Activity
Insecticidal properties have also been reported, with studies showing varying mortality rates against pests such as Spodoptera frugiperda and Mythimna separata at concentrations around 500 µg/mL .
Table 3 illustrates the insecticidal efficacy:
| Compound | Target Insect | Mortality Rate (%) | Reference |
|---|---|---|---|
| Compound Z | S. frugiperda | 90.0 | |
| Compound W | M. separata | 86.7 |
The biological activity of this compound is thought to involve interaction with specific enzymes and cellular pathways related to cancer progression and other diseases. Preliminary studies suggest that it may inhibit key signaling pathways involved in tumor growth, although further research is needed to elucidate the precise mechanisms and binding affinities with target proteins.
Case Studies
A notable case study highlighted the synthesis and evaluation of several trifluoromethyl pyrimidine derivatives, including this compound. These compounds were assessed for their bioactivities against various pathogens and cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
